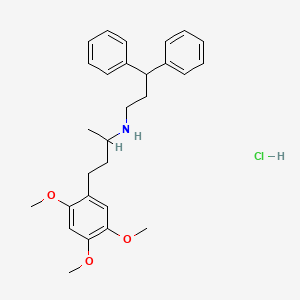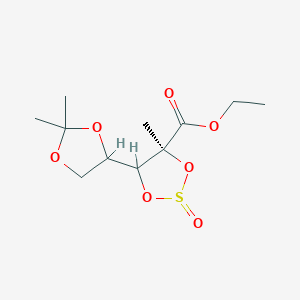
ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and a dioxathiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate typically involves multiple steps, including the formation of the dioxolane and dioxathiolane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-: Another compound with a dioxolane ring, but with different functional groups and properties.
(4S)-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene) propanoic acid, methyl ester: A compound with a similar dioxolane ring but different substituents, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18O7S |
|---|---|
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7?,8?,11-,19?/m0/s1 |
InChI-Schlüssel |
DGQQJVUBJZKBEW-PFJAIDEKSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Kanonische SMILES |
CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)
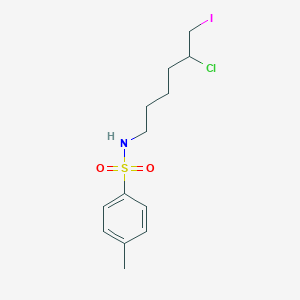
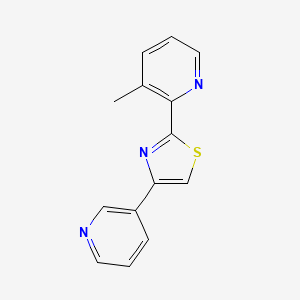
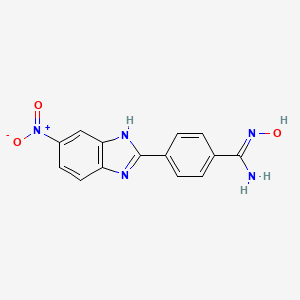
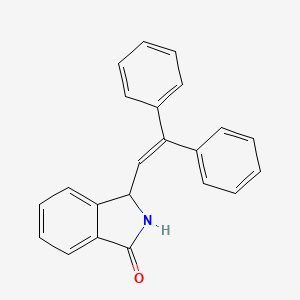
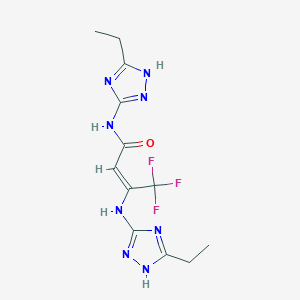
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
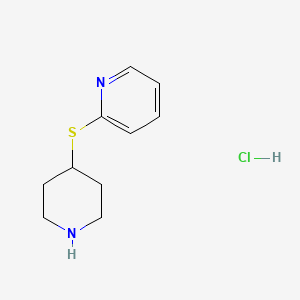
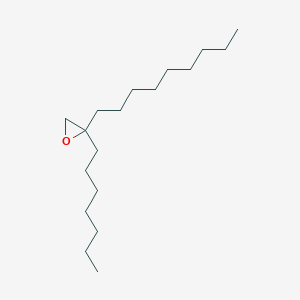
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
